![molecular formula C7H7NO2S B170347 1,3-二氢苯并[c]异噻唑 2,2-二氧化物 CAS No. 111248-89-6](/img/structure/B170347.png)

1,3-二氢苯并[c]异噻唑 2,2-二氧化物

描述

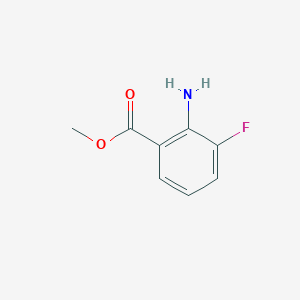

“1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide” is a chemical compound with the CAS Number: 111248-89-6 . It has a molecular weight of 169.2 and its IUPAC name is 1,3-dihydro-2,1-benzisothiazole 2,2-dioxide . The compound appears as a white to light-gray to yellow solid .

Synthesis Analysis

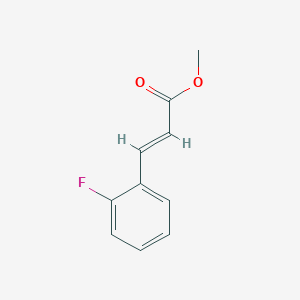

A photocatalyzed and highly efficient trifluoromethylation of N-arylvinylsulfonamides using commercially available CF3SO2Cl as the trifluoromethyl radical source under blue LEDs is reported . The reaction proceeds through radical cyclization under mild conditions . An investigation of the substrate scope is performed to establish a general, synthetically useful protocol for the synthesis of novel trifluoromethylated 1,3-dihydrobenzo[c]isothiazole 2,2-dioxides in moderate to high yields .

Molecular Structure Analysis

The InChI code for “1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide” is 1S/C7H7NO2S/c9-11(10)5-6-3-1-2-4-7(6)8-11/h1-4,8H,5H2 .

Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used as a reagent for transnitrosation under mild experimental conditions . It has also been involved in the formation of benzocyclobutene by thermal extrusion of sulfur dioxide . Furthermore, it has been used in the nitration, sulfonation, and iodination of its derivatives with electron-releasing and electron-withdrawing substituents .

Physical And Chemical Properties Analysis

The compound is stored in a sealed container in a dry room at room temperature . The physical form of the compound is a white to light-gray to yellow solid .

科学研究应用

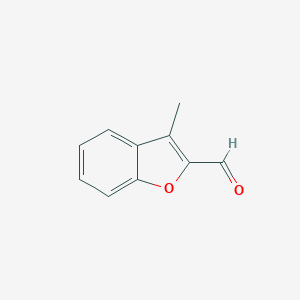

苯并-γ-苏丹的合成

1,3-二氢苯并[c]异噻唑 2,2-二氧化物已被用于合成 1-芳基-苯并-γ-苏丹。利用 Rh 催化的 N,N-二芳基重氮磺酰胺的分子内芳香 C-H 官能化反应,实现了一种高效的合成方法,产率在 65-99% 之间(Yang & Xu, 2014)。

苯并苏丹的生成

另一个应用是通过三组分反应生成不同的 3-磺化-2,3-二氢苯并[d]异噻唑 1,1-二氧化物。该过程涉及 2-乙炔苯磺酰胺、DABCO-双(二氧化硫)和芳基重氮四氟硼酸盐,以中等至良好的产率生成磺化苯并苏丹(Zhou, Xia, & Wu, 2017)。

光催化三氟甲基化

在一项研究中,报道了在蓝色 LED 下使用 CF3SO2Cl 对 N-芳基乙烯基磺酰胺进行光催化和高效的三氟甲基化。该方法用于合成新型三氟甲基化 1,3-二氢苯并[c]异噻唑 2,2-二氧化物(Vytla 等人,2021)。

环加成反应

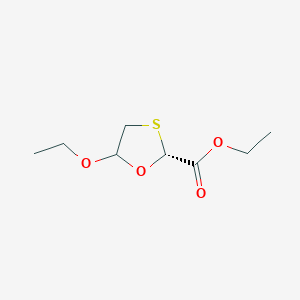

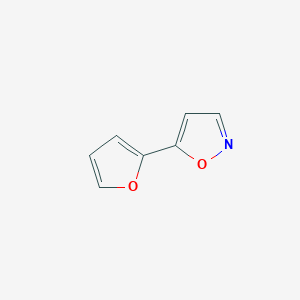

涉及 N-芳基亚甲基苯并稠合苏丹(2,3-二氢苯并[d]异噻唑 1,1-二氧化物)的环加成反应因其产生 5-螺环异恶唑啉加合物的完全区域选择性而被研究,该选择性受异构现象的空间位阻影响(Ryan, Francis, & Savage, 2013)。

环状磺酰胺的合成

另一个重要的应用是通过三烯衍生物的热狄尔斯-阿尔德反应合成新型环状磺酰胺,例如取代的六氢苯并[d]异噻唑 1,1-二氧化物(Greig, Tozer, & Wright, 2001)。

作用机制

Mode of Action

It has been suggested that the compound may undergo radical cyclization under mild conditions .

Biochemical Pathways

It is known that the compound can be used in the synthesis of novel trifluoromethylated 1,3-dihydrobenzo[c]isothiazole 2,2-dioxides

Action Environment

It has been noted that the compound is stable to air and moisture across a broad range of temperatures .

安全和危害

The compound has a GHS07 signal word of “Warning” and hazard statements H302, H315, H319, H335 . Precautionary statements include P261 and P305+P351+P338 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

The compound is a part of the Chemistry Organic Building Blocks and Sulfamides Chemistry Heterocyclic Building Blocks Benzothiazoles . It is used for research purposes only . It is expected that the compound will continue to be used in various chemical reactions and synthesis processes in the future .

属性

IUPAC Name |

1,3-dihydro-2,1-benzothiazole 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c9-11(10)5-6-3-1-2-4-7(6)8-11/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWMDOIYUCEXNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573817 | |

| Record name | 1,3-Dihydro-2H-2lambda~6~,1-benzothiazole-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide | |

CAS RN |

111248-89-6 | |

| Record name | 1,3-Dihydro-2H-2lambda~6~,1-benzothiazole-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DIHYDRO-2,1-BENZISOTHIAZOLE 2,2-DIOXIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What synthetic strategies are available for preparing 1,3-dihydro-2,1-benzisothiazole 2,2-dioxides?

A: Several methods exist for synthesizing benzosultams. One approach involves the thermal extrusion of sulfur dioxide from 3-allyl-1,3-dihydro-2,1-benzisothiazole 2,2-dioxides (3-allylbenzosultams), leading to the formation of aza-ortho-xylylenes. These intermediates can then undergo [, ] sigmatropic hydrogen shifts to form 1-(2-aminophenyl)buta-1,3-dienes. [] Another method utilizes a rhodium-catalyzed intramolecular aromatic C-H functionalization of N,N-diaryl diazosulfonamides to achieve high yields of 1-aryl-1,3-dihydrobenzo[c]isothiazole-2,2-dioxides. []

Q2: How do substituents on the benzosultam ring affect its reactivity?

A: The presence of specific substituents on the benzosultam ring significantly influences its reactivity. For instance, 1-alkyl-3-chloro-1,3-dihydro-2,1-benzisothiazole 2,2-dioxides readily participate in vicarious nucleophilic substitution (VNS) reactions with nitroarenes. This reaction leads to the formation of 3-(nitroaryl)benzosultams, highlighting the impact of the chlorine substituent on the ring's reactivity. []

Q3: Can benzosultams be used as building blocks for more complex structures?

A: Absolutely. The dienes formed during the thermal extrusion of sulfur dioxide from 3-allylbenzosultams can react with dienophiles like N-phenylmaleimide (NPMI) or dimethyl fumarate in Diels-Alder reactions. These reactions yield adducts that can be further transformed into 6a,7,8,10a-tetrahydro-5H-phenanthridin-6-one derivatives. [] This exemplifies the utility of benzosultams as versatile intermediates in organic synthesis.

Q4: Are there any recent developments in utilizing 1,3-dihydrobenzo[c]isothiazole 2,2-dioxides in organic synthesis?

A: Recent research has focused on utilizing 1,3-dihydrobenzo[c]isothiazole 2,2-dioxides in photocatalytic reactions. For example, a visible-light-promoted radical cyclization of N-arylvinylsulfonamides using CF3SO2Cl as the trifluoromethyl radical source provides access to novel trifluoromethylated 1,3-dihydrobenzo[c]isothiazole 2,2-dioxides. This method has also been successfully applied to incorporate difluoromethyl and trifluoroethyl groups onto the benzosultam scaffold. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B170278.png)

![(2S)-2-Acetyloxy-2-phenylacetic acid;diphenyl-[(2S)-pyrrolidin-2-yl]methanol](/img/structure/B170286.png)